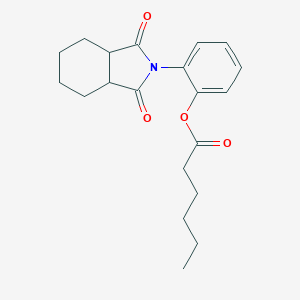![molecular formula C30H33NO4 B341438 2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B341438.png)
2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate is a complex organic compound with a unique structure This compound is characterized by a cyclohexyl group substituted with isopropyl and methyl groups, and an acetate group linked to a tetrahydroanthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate involves multiple steps:
Formation of the cyclohexyl derivative: The starting material, cyclohexanol, undergoes Friedel-Crafts alkylation to introduce the isopropyl and methyl groups.
Acetylation: The resulting 2-isopropyl-5-methylcyclohexanol is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with tetrahydroanthracene derivative: The acetate derivative is coupled with the tetrahydroanthracene derivative through a nucleophilic substitution reaction, typically using a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and anthracene moieties.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydroanthracene derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ester or ether derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or mechanical properties.
Biology and Medicine
Drug Development: The compound’s complex structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological pathways and interactions.
Industry
Polymer Synthesis: The compound could be used as a monomer or comonomer in the synthesis of specialized polymers.
Coatings and Adhesives: Its chemical properties might be beneficial in the formulation of advanced coatings and adhesives.
Mechanism of Action
The mechanism by which 2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
2-isopropyl-5-methylcyclohexyl acetate: Similar in structure but lacks the tetrahydroanthracene derivative.
2-isopropyl-5-methylphenol: Contains a phenol group instead of the acetate and tetrahydroanthracene moieties.
Uniqueness
The presence of the tetrahydroanthracene derivative in 2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate distinguishes it from similar compounds. This unique feature could confer specific chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C30H33NO4 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate |
InChI |
InChI=1S/C30H33NO4/c1-16(2)18-13-12-17(3)14-23(18)35-24(32)15-31-29(33)27-25-19-8-4-5-9-20(19)26(28(27)30(31)34)22-11-7-6-10-21(22)25/h4-11,16-18,23,25-28H,12-15H2,1-3H3 |
InChI Key |
XQDKSIJKSOWUJI-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341358.png)



![2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341365.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341366.png)
![Hexyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341367.png)
![Decyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341369.png)
![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341375.png)



![4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE](/img/structure/B341380.png)
